5-bromo-1-(2-methoxyethyl)pyridin-2(1H)-one
Overview
Description
5-bromo-1-(2-methoxyethyl)pyridin-2(1H)-one (5-Br-MEP) is a chemical compound that is widely used in scientific research. It is a member of the pyridinone family and is known for its unique properties, such as its ability to act as a catalyst in organic synthesis and its ability to bind to a variety of substrates. 5-Br-MEP has been used in a number of research applications, including the synthesis of pharmaceuticals and the study of biochemical and physiological processes. In
Scientific Research Applications
Spectroscopic and Optical Studies
5-Bromo-1-(2-methoxyethyl)pyridin-2(1H)-one and its derivatives have been studied for their spectroscopic characteristics. These compounds have been characterized using techniques such as Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Density Functional Theory (DFT) has been employed to analyze their geometric structure, vibrational frequencies, chemical shift values, and non-linear optical properties (Vural & Kara, 2017).
Heterocyclic Synthesis
There is a significant interest in the synthesis of novel derivatives of this compound for applications in heterocyclic chemistry. The synthesis strategies typically involve bromination and coupling reactions, contributing to the development of new compounds with potential applications in various chemical domains (Martins, 2002).
Antimicrobial and DNA Interactions
Some studies have explored the antimicrobial activities of these compounds. The interaction with DNA, monitored through techniques like agarose gel electrophoresis, and their minimal inhibitory concentrations against certain microorganisms, have been investigated, demonstrating their potential in biomedical research (Vural & Kara, 2017).
properties
IUPAC Name |
5-bromo-1-(2-methoxyethyl)pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-12-5-4-10-6-7(9)2-3-8(10)11/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSHRAAMBQYAAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C=CC1=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-1-(2-methoxyethyl)pyridin-2(1H)-one |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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